甲胺 (3R,5R)-7-(2-(4-氟苯基)-5-异丙基-3-苯基-4-(苯基氨基甲酰基)-1H-吡咯-1-基)-3,5-二羟基庚酸酯

描述

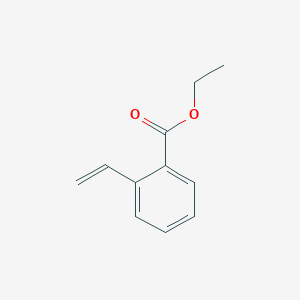

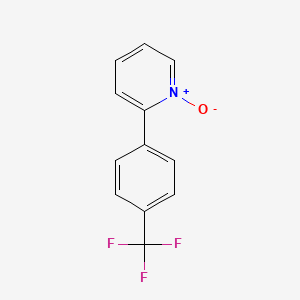

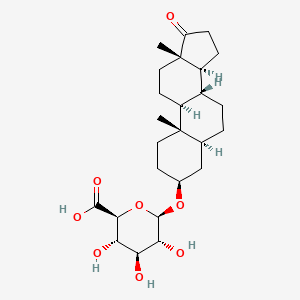

Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate is a useful research compound. Its molecular formula is C34H40FN3O5 and its molecular weight is 589.7 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methanamine (3R,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

分子成像工具

阿托伐他汀甲胺盐已被合成,作为评估他汀类药物作用机制的潜在分子成像工具 . 阿托伐他汀的 18F 标记版本,[18F]阿托伐他汀,可能是他汀类药物相关研究的有用工具 .

了解他汀类药物机制

该化合物已显示出作为了解他汀类药物作用机制的工具的潜力 . 进一步了解 [18F]阿托伐他汀的体内生物分布可能有助于更好地了解脱靶效应的起源,并可能区分他汀类药物耐药患者和非耐药患者 .

心血管疾病研究

阿托伐他汀是一种降脂药物,可抑制胆固醇合成,临床上用于预防和治疗心血管疾病 . 因此,阿托伐他汀甲胺盐可用于与这些疾病相关的研究。

生物利用度改善

已制备了负载阿托伐他汀的固体脂质纳米颗粒 (ATOR-SLNs),以克服由于溶解度差和广泛的一级肝脏代谢导致的口服生物利用度差 (12%) 的问题 . 这种方法已显示出通过改善理化性质来提高生物利用度的希望 .

药物递送系统优化

该化合物已用于使用响应面方法制备和优化负载阿托伐他汀的固体脂质纳米颗粒的系统方法 . 这项工作旨在改善药物递送系统的理化性质 .

组织分布研究

超高分辨率质谱成像 (UHRMSI) 和超高效液相色谱-串联质谱 (UHPLC/MS/MS) 的组合已用于鉴定和空间定位大鼠组织中的阿托伐他汀及其代谢物 .

作用机制

Target of Action

Atorvastatin primarily targets the enzyme hydroxymethylglutaryl-coenzyme A (HMG-CoA) Reductase . This enzyme plays a crucial role in the mevalonate pathway, a critical metabolic pathway involved in the production of cholesterol, low-density lipoprotein (LDL), and very-low-density lipoprotein (VLDL) .

Mode of Action

Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase . By inhibiting this enzyme, it blocks the conversion of HMG-CoA to mevalonate, an early and rate-limiting step in cholesterol biosynthesis . This inhibition primarily occurs in the liver, where most endogenous cholesterol is produced .

Biochemical Pathways

The inhibition of HMG-CoA reductase by Atorvastatin disrupts the mevalonate pathway, leading to a decrease in the production of cholesterol and other compounds involved in lipid metabolism and transport . This results in a reduction of LDL (sometimes referred to as “bad cholesterol”) and VLDL levels . Additionally, statins like Atorvastatin have been shown to reduce oxidative stress, renin–angiotensin and endothelin synthesis and activity, and improve nitric oxide (NO) synthesis and availability .

Pharmacokinetics

Atorvastatin is metabolized differently, with a low circulation concentration of 12% .

Result of Action

The primary result of Atorvastatin’s action is a significant reduction in abnormal cholesterol and lipid levels . This ultimately leads to a reduced risk of cardiovascular diseases (CVD), including heart attack, atherosclerosis, angina, peripheral artery disease, and stroke . Statins were shown to reduce the incidences of all-cause mortality, including fatal and non-fatal CVD, as well as the need for surgical revascularization or angioplasty following a heart attack .

Action Environment

The efficacy of Atorvastatin can be influenced by various environmental factors. For instance, salt intake has been suggested to modulate the potential antihypertensive responses to statins . Additionally, the solubility and dissolution characteristics of Atorvastatin can be affected by the physicochemical properties of the formulation . Therefore, the action, efficacy, and stability of Atorvastatin can be influenced by factors such as diet, formulation, and patient-specific factors.

属性

IUPAC Name |

(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoic acid;methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H35FN2O5.CH5N/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;1-2/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);2H2,1H3/t26-,27-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZTYUCZNJVCINM-CNZCJKERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40FN3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60470689 | |

| Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

589.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

908852-19-7 | |

| Record name | (3R,5R)-7-[2-(4-Fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-(propan-2-yl)-1H-pyrrol-1-yl]-3,5-dihydroxyheptanoic acid--methanamine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60470689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。